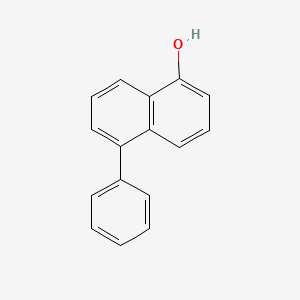5-Phenylnaphthalen-1-ol
CAS No.: 61982-94-3
Cat. No.: VC15970867
Molecular Formula: C16H12O
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61982-94-3 |
|---|---|
| Molecular Formula | C16H12O |
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | 5-phenylnaphthalen-1-ol |
| Standard InChI | InChI=1S/C16H12O/c17-16-11-5-9-14-13(8-4-10-15(14)16)12-6-2-1-3-7-12/h1-11,17H |
| Standard InChI Key | XKWJZKRUCUZDHV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC3=C2C=CC=C3O |
Introduction
Structural and Chemical Characteristics of 5-Phenylnaphthalen-1-ol
Molecular Architecture
The compound’s IUPAC name, 5-phenylnaphthalen-1-ol, reflects its bicarbocyclic structure: a naphthalene system (two fused benzene rings) with a hydroxyl (-OH) group at position 1 and a phenyl (C₆H₅) substituent at position 5 (Fig. 1) . Its molecular formula is C₁₆H₁₂O, with a molecular weight of 220.26 g/mol. The hydroxyl group introduces polarity and hydrogen-bonding capacity, while the phenyl moiety enhances lipophilicity, influencing its pharmacokinetic behavior.
Table 1: Key physicochemical properties of 5-phenylnaphthalen-1-ol
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂O |
| Molecular Weight | 220.26 g/mol |
| Functional Groups | Hydroxyl (-OH), Phenyl (C₆H₅) |
| Solubility | Low in water; soluble in organic solvents |
| Melting Point | Data not reported |
Spectroscopic Identification
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural elucidation. In the IR spectrum, the hydroxyl group exhibits a broad absorption band near 3550 cm⁻¹, while aromatic C-H stretches appear around 2920 cm⁻¹ . The ¹H NMR spectrum typically shows resonances for aromatic protons between δ 7.2–8.0 ppm, with distinct splitting patterns reflecting the substitution pattern .
Synthetic Routes to 5-Phenylnaphthalen-1-ol
Suzuki-Miyaura Coupling
A pivotal step in synthesizing 5-phenylnaphthalen-1-ol derivatives involves the Suzuki-Miyaura cross-coupling reaction. Starting from 5-bromo-1-naphthaldehyde, palladium catalysts (e.g., Pd(PPh₃)₄) mediate the coupling with phenylboronic acid to install the phenyl group at position 5 . Subsequent reduction of the aldehyde to a hydroxymethyl group using NaBH₄ yields the intermediate 5-phenyl-1-hydroxymethylnaphthalene.
Functionalization via Mitsunobu Reaction
To introduce cationic groups (e.g., guanidinium), the Mitsunobu reaction is employed. Treatment of 5-phenyl-1-hydroxymethylnaphthalene with 1,3-bis(tert-butoxycarbonyl)guanidine under Mitsunobu conditions installs a protected guanidinomethyl group. Acidic deprotection (e.g., trifluoroacetic acid, TFA) yields the final 5-guanidinomethyl-1-phenylnaphthalene derivatives .
Biological Activity and Mechanism of Action
Antibacterial Efficacy
5-Phenylnaphthalen-1-ol derivatives exhibit potent activity against Gram-positive bacteria, particularly methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA). Compound 8 (5-guanidinomethyl-1-(4-t-butylphenyl)naphthalene) demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL against MSSA, outperforming earlier derivatives .
Table 2: Antibacterial activity of select 5-phenylnaphthalen-1-ol derivatives
| Compound | Substituent | MIC (µg/mL) MSSA | MIC (µg/mL) MRSA |
|---|---|---|---|
| 8 | 4-t-Butylphenyl | 0.5 | 8 |
| 15 | 4-Trifluoromethylphenyl | 1 | 16 |
| 18 | 4-Chlorophenyl | 2 | 32 |
Inhibition of FtsZ Polymerization
The antibacterial mechanism involves disruption of FtsZ polymerization, a critical step in bacterial cell division. Turbidity assays revealed that select derivatives (e.g., 8) suppress S. aureus FtsZ (SaFtsZ) polymerization by 40–60% at 10 µM, comparable to the natural inhibitor totarol . This activity correlates with the prevention of Z-ring formation, leading to defective cytokinesis and bacterial death.
Structure-Activity Relationships (SAR)
Role of the Guanidinium Group
The guanidinium moiety at position 5 is critical for potency. Derivatives with shorter alkyl linkers (e.g., 8, one-carbon chain) show higher activity than those with extended chains (e.g., 15, two-carbon chain), likely due to improved electrostatic interactions with FtsZ’s GTP-binding pocket .
Impact of Aryl Substituents
Electron-withdrawing groups (e.g., -CF₃, -Cl) at the para-position of the phenyl ring enhance antibacterial activity. For instance, 14 (4-trifluoromethylphenyl) exhibited an MIC of 1 µg/mL against MSSA, versus 2 µg/mL for the unsubstituted analog . This trend aligns with increased lipophilicity and membrane permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume